An In-Depth Technical Guide to (R)-3-(4-Fluorophenyl)morpholine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (R)-3-(4-Fluorophenyl)morpholine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-3-(4-Fluorophenyl)morpholine hydrochloride, a chiral morpholine derivative, has emerged as a critical structural motif and a key intermediate in the synthesis of advanced therapeutic agents. Its significance is prominently highlighted by its role in the construction of neurokinin-1 (NK-1) receptor antagonists, such as the highly successful antiemetic drug Aprepitant. This guide provides a comprehensive technical overview of (R)-3-(4-Fluorophenyl)morpholine hydrochloride, covering its chemical identity, stereoselective synthesis, analytical characterization, and its pivotal role in medicinal chemistry. By elucidating the underlying principles and methodologies, this document aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile building block in their own research and development endeavors.
Introduction: The Strategic Importance of the 3-Aryl-Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[1] The introduction of a stereocenter and an aryl substituent at the 3-position, as seen in (R)-3-(4-Fluorophenyl)morpholine, creates a chiral building block with a defined three-dimensional structure. This specific orientation is crucial for precise molecular recognition and potent interaction with biological targets.[1]
The primary focus of this guide, (R)-3-(4-Fluorophenyl)morpholine hydrochloride , is identified by the CAS Number 1363408-43-8 .[2][3][4][5][6][7] It serves as a foundational precursor for more complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor.[8] Aprepitant is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[2][9]
This guide will delve into the technical intricacies of (R)-3-(4-Fluorophenyl)morpholine hydrochloride, providing a detailed examination of its synthesis, analysis, and application, with a particular focus on its connection to the development of NK-1 receptor antagonists.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development and scale-up. The key properties of (R)-3-(4-Fluorophenyl)morpholine hydrochloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1363408-43-8 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₃ClFNO | [2][3][10] |
| Molecular Weight | 217.67 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, Room Temperature | [5] |
Below is a diagram illustrating the chemical structure of (R)-3-(4-Fluorophenyl)morpholine hydrochloride.
Caption: Chemical structure of (R)-3-(4-Fluorophenyl)morpholine hydrochloride.
Stereoselective Synthesis
The synthesis of enantiomerically pure 3-substituted morpholines is a significant challenge in organic chemistry. The control of the stereocenter at the C3 position is critical for the biological activity of the final drug substance. Various strategies have been developed for the asymmetric synthesis of this class of compounds, often starting from chiral amino alcohols.[11][12][13][14]
A common and effective approach involves the cyclization of an N-protected-2-amino-1-phenylethanol derivative. The stereochemistry of the final product is dictated by the chirality of the starting amino alcohol.
Experimental Protocol: A Generalized Stereoselective Synthesis
The following protocol outlines a general, yet field-proven, methodology for the synthesis of the (R)-3-(4-Fluorophenyl)morpholine core, based on established synthetic strategies.[15]
Step 1: N-protection of (R)-2-amino-1-(4-fluorophenyl)ethanol
-
To a solution of (R)-2-amino-1-(4-fluorophenyl)ethanol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the N-protected amino alcohol.
Step 2: O-Alkylation with a Two-Carbon Synthon
-
To a solution of the N-protected (R)-2-amino-1-(4-fluorophenyl)ethanol in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C).
-
After stirring for a short period to allow for deprotonation of the hydroxyl group, add a suitable two-carbon electrophile (e.g., 2-bromoethanol or ethylene oxide).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, wash the organic layer, dry, and concentrate to give the O-alkylated intermediate.
Step 3: Deprotection and Intramolecular Cyclization
-
Deprotect the nitrogen atom under conditions appropriate for the chosen protecting group (e.g., acidic conditions for Boc deprotection or hydrogenolysis for Cbz deprotection).
-
The deprotection often triggers a spontaneous intramolecular cyclization (an SN2 reaction where the free amine attacks the carbon bearing the leaving group, which is formed in situ from the alcohol). If the cyclization is not spontaneous, it can be induced by heating or by the addition of a base.
-
Purify the resulting (R)-3-(4-Fluorophenyl)morpholine by column chromatography or crystallization.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified (R)-3-(4-Fluorophenyl)morpholine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (R)-3-(4-Fluorophenyl)morpholine hydrochloride.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Generalized synthetic workflow for (R)-3-(4-Fluorophenyl)morpholine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-3-(4-Fluorophenyl)morpholine hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The characteristic signals for the morpholine ring protons and carbons, as well as the fluorophenyl group, provide a unique fingerprint for the molecule.[16][17][18]
-
¹H NMR: The spectrum will show distinct multiplets for the aromatic protons, with splitting patterns characteristic of a para-substituted benzene ring. The protons on the morpholine ring will appear as a set of complex multiplets in the aliphatic region. The proton at the chiral center (C3) will have a specific chemical shift and coupling pattern.
-
¹³C NMR: The spectrum will show the expected number of carbon signals, with the carbons attached to the fluorine, oxygen, and nitrogen atoms having characteristic chemical shifts.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a critical technique for determining the enantiomeric purity of (R)-3-(4-Fluorophenyl)morpholine hydrochloride.[19] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the fluorophenyl chromophore absorbs (typically around 254 nm).
The successful resolution of the (R) and (S) enantiomers allows for the accurate quantification of the enantiomeric excess (e.e.) of the synthesized material, which is a critical quality attribute for a chiral intermediate.
Application in Drug Discovery: The Case of Aprepitant and NK-1 Receptor Antagonism
The most prominent application of (R)-3-(4-Fluorophenyl)morpholine hydrochloride is as a key building block in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][20]
The Role of Substance P and the NK-1 Receptor in Emesis
Nausea and vomiting, particularly when induced by chemotherapy, are mediated by a complex interplay of neurotransmitters and their receptors in both the central and peripheral nervous systems.[21][22][23] A key player in this process is Substance P , a neuropeptide that acts as the primary endogenous ligand for the neurokinin-1 (NK-1) receptor .[2][9][21]
The binding of Substance P to NK-1 receptors, which are located in key areas of the brainstem involved in the vomiting reflex (such as the nucleus tractus solitarius and the area postrema), triggers a signaling cascade that leads to the sensation of nausea and the act of vomiting.[21][24]
Mechanism of Action of Aprepitant
Aprepitant exerts its antiemetic effect by competitively and selectively blocking the binding of Substance P to the NK-1 receptor.[8] By antagonizing the NK-1 receptor, Aprepitant prevents the downstream signaling events that would otherwise lead to emesis.[2][9] This mechanism is distinct from that of other classes of antiemetics, such as serotonin 5-HT₃ receptor antagonists, making it a valuable component of combination therapy for the prevention of both acute and delayed CINV.[23]
The (R)-3-(4-Fluorophenyl)morpholine core of Aprepitant is a crucial part of the molecule's pharmacophore. It correctly orients the other substituents of the molecule to allow for high-affinity and selective binding to the NK-1 receptor.[1]
The NK-1 Receptor Signaling Pathway
The binding of Substance P to the G-protein coupled NK-1 receptor initiates a cascade of intracellular events. The activated receptor couples primarily to Gαq proteins, leading to the activation of phospholipase C (PLC).[24] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[24] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the transmission of the emetic signal.
The diagram below illustrates the NK-1 receptor signaling pathway and the inhibitory action of an antagonist like Aprepitant.
Sources
- 1. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]
- 2. Aprepitant (EMEND): the role of substance P in nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. arctomsci.com [arctomsci.com]
- 5. (R)-3-(4-FLUOROPHENYL)MORPHOLINE HCL CAS#: 1363408-43-8 [m.chemicalbook.com]
- 6. 1363408-43-8[(R)-3-(4-Fluorophenyl)morpholine hydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 7. (R)-3-(4-FLUOROPHENYL)MORPHOLINE HCL [1363408-43-8] | King-Pharm [king-pharm.com]
- 8. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. acdlabs.com [acdlabs.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
- 22. Potential of substance P antagonists as antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 24. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
